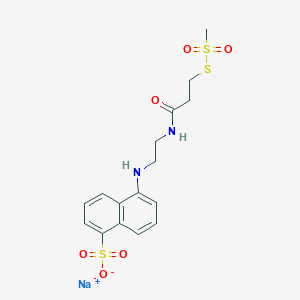
Natrium-5-((2-(3-((Methylthio)sulfonyl)propanamido)ethyl)amino)naphthalin-1-sulfonat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar sulfonate compounds often involves multi-step reactions starting from naphthalene derivatives. A representative synthesis includes the conversion of 1-naphthalenethiol to its ethylthioether, followed by sulfonation, isolation as the sodium salt, and subsequent reactions leading to the desired sulfonamide compound. The overall yields for these processes are reported to be in the range of 50–60 percent (Daub & Whaley, 1976). Another method includes using 1-naphthaleneamide-5-sulfonic acid as a raw material to synthesize a series of compounds with structures confirmed by MS and IR (Zhao Gui-sen, 2005).
Molecular Structure Analysis
The molecular structure of sulfonate compounds and their derivatives can be extensively analyzed using techniques like NMR and X-ray diffraction. These studies provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, compounds with naphthalene sulfonate moieties have been characterized to understand their molecular geometry, confirming structures through various spectroscopic methods (G. Kotan et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds include substitutions, eliminations, and additions. These reactions are influenced by the electronic and steric properties of the sulfonate group and its surrounding functional groups. The reactivity can be modified through various conditions, leading to a range of products suitable for further chemical transformations. For example, sodium 4-decyl naphthalene sulfonate shows particular behavior in mixed micelles, indicating specific interactions at the molecular level that influence its reactivity and properties (Xiao Yan Yang et al., 2004).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and the nature of its functional groups. Studies on the adsorption of sodium 4-ethyl naphthalene-1-sulfonate on surfaces reveal ordered adlayer structures, demonstrating the compound's interaction with metal surfaces and its potential for creating organized molecular assemblies (Xiu-li Yin et al., 2003).
Chemical Properties Analysis
The chemical properties of sulfonate compounds, including their reactivity, stability, and interactions with other molecules, are key to their application in synthesis and industry. The ability of these compounds to undergo specific chemical reactions makes them valuable as intermediates in the synthesis of various organic molecules. For example, the synthesis and property analysis of sodium-2-(N-hexadecyl) amino ethyl sulfonate reveal its potential as a surfactant, indicating the wide range of functionalities that sulfonate compounds can offer (Xu Pei-yuan, 2008).
Wissenschaftliche Forschungsanwendungen
Synthese von Sulfonylfluoriden
Natrium-5-((2-(3-((Methylthio)sulfonyl)propanamido)ethyl)amino)naphthalin-1-sulfonat kann bei der Synthese von Sulfonylfluoriden verwendet werden. Es wurde ein einfaches Kaskadenverfahren entwickelt, um die reichlich vorhandenen und preiswerten Sulfonate direkt in die hochwertigen Sulfonylfluoride umzuwandeln . Dieses neue Protokoll zeichnet sich durch milde Reaktionsbedingungen aus, die leicht verfügbare und einfach zu handhabende Reagenzien verwenden .
Biologische Anwendungen
Sulfonylfluoride wurden in den Bereichen Biologie, Pharmazie und Funktionsmoleküle aufgrund ihres einzigartigen Gleichgewichts zwischen Stabilität und Reaktivität identifiziert und eingesetzt . Sie sind bevorzugte Motive für die selektive kovalente Wechselwirkung mit kontextabhängigen Aminosäuren oder Proteinen für verschiedene Anwendungen .
Antimikrobielle Anwendungen
Es wurde festgestellt, dass Sulfonylfluoride wie 2-Nitro-Benzolsulfonylfluorid (NBSF) Gram-negative Bakterien wirksam abtöten . Die Sulfonylfluoridgruppe könnte möglicherweise direkt mit Zielproteinen oder über einen Zwischenstoff reagieren .
Proteaseinhibitoren
Sulfonylfluoride haben sich als kovalente Sonden in der chemischen Biologie als bemerkenswert nützlich erwiesen, die eine effiziente Zielsetzung von Aminosäureresten im aktiven Zentrum ermöglichen . Durch die Reaktion von Sulfonylfluoriden mit Aminosäuren im aktiven Zentrum zur Inaktivierung dieser Enzyme könnten entsprechende Proteaseinhibitoren vom Sulfonylfluorid-Typ entwickelt werden .
Diagnostische Anwendungen
Der diagnostische Wert von Sulfonylfluorid in 18F-markierten Biomarkern in der Positronen-Emissions-Tomographie hat ebenfalls viel Aufmerksamkeit erregt . Zum Beispiel die Anwendung von [18F]4-Formylbenzolsulfonylfluorid ([18F]FBSF) als Radiomarkierungssynthon
Wirkmechanismus
The precise mechanism of action for Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate depends on its application. In some cases, it acts as a surfactant or a dye. Its sulfonate group enhances its solubility, making it useful in various industrial processes. Further studies are needed to elucidate its specific interactions with biological systems, if any .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;5-[2-(3-methylsulfanylsulfonylpropanoylamino)ethylamino]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S3.Na/c1-25-26(20,21)11-8-16(19)18-10-9-17-14-6-2-5-13-12(14)4-3-7-15(13)27(22,23)24;/h2-7,17H,8-11H2,1H3,(H,18,19)(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRLTHMTXKLMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N2NaO6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





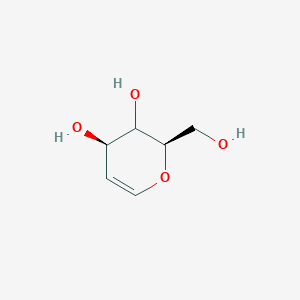


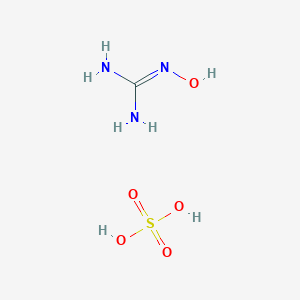
![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
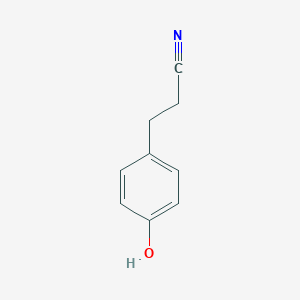
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)

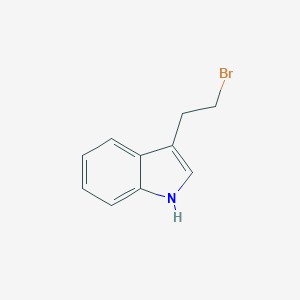
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)

